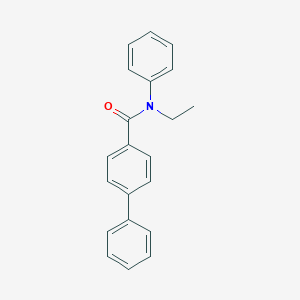![molecular formula C12H10N6O2S2 B274521 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B274521.png)
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "BTA-1" and has been synthesized through various methods to study its properties and potential uses.
Wirkmechanismus
The mechanism of action of BTA-1 involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme that plays a crucial role in the synthesis of DNA and RNA. Inhibition of DHFR by BTA-1 leads to the depletion of nucleotides, which ultimately leads to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
BTA-1 has been found to have several biochemical and physiological effects. Studies have shown that BTA-1 can induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and induce apoptosis in cancer cells. BTA-1 has also been found to be effective in reducing inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
BTA-1 has several advantages and limitations for lab experiments. One of the major advantages of BTA-1 is its ability to selectively target cancer cells while sparing normal cells. BTA-1 has also been found to have low toxicity, making it a promising candidate for further studies. However, one of the limitations of BTA-1 is its poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BTA-1. One potential direction is to investigate the use of BTA-1 in combination with other drugs to enhance its anticancer effects. Another potential direction is to study the effects of BTA-1 on other diseases, such as autoimmune disorders. Further studies are also needed to determine the optimal dosage and administration of BTA-1 for clinical use.
Conclusion:
In conclusion, BTA-1 is a promising compound that has several potential applications in various fields of research. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further studies. Further research is needed to fully understand the potential of BTA-1 and its limitations.
Synthesemethoden
The synthesis of BTA-1 involves the reaction of 2-amino-6-mercaptopyrimidine with 2,1,3-benzothiadiazole-4-carboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with acetic anhydride to obtain the final compound, BTA-1.
Wissenschaftliche Forschungsanwendungen
BTA-1 has been extensively studied for its potential applications in various fields of research. One of the most significant applications of BTA-1 is in the field of cancer research. Studies have shown that BTA-1 has the potential to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). BTA-1 has also been found to be effective in inhibiting the growth of tumor cells in animal models.
Eigenschaften
Molekularformel |
C12H10N6O2S2 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide |
InChI |
InChI=1S/C12H10N6O2S2/c13-8-4-9(19)16-12(15-8)21-5-10(20)14-6-2-1-3-7-11(6)18-22-17-7/h1-4H,5H2,(H,14,20)(H3,13,15,16,19) |
InChI-Schlüssel |
DRGDTXGEJXZDJV-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC(=O)C=C(N3)N |
SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC(=O)C=C(N3)N |
Kanonische SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CSC3=NC(=O)C=C(N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Isopropylphenyl)-5-methyl-pyridazino[4,3-b]indol-3-amine](/img/structure/B274438.png)
![N,N-dimethyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13,15-heptaen-1-amine](/img/structure/B274441.png)

![N-{4-[(2-carboxyethyl)amino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}-beta-alanine](/img/structure/B274443.png)




![1-Iodo-4-phenylbicyclo[2.2.2]octane](/img/structure/B274455.png)
![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B274459.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B274468.png)
![2-({[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B274471.png)
![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B274475.png)
![4-(4-cyclopropyl-5-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B274476.png)